

Core Mechanism of Action & Electrophysiological Effects

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Compound Focus: Disopyramide Phosphate

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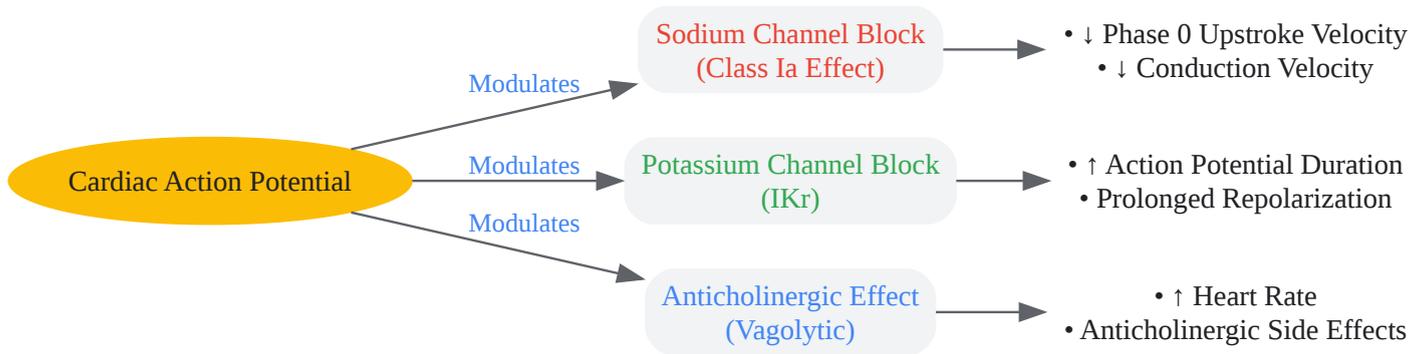
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Disopyramide primarily functions as a **sodium channel blocker** [1] [2] [3]. Its binding is **state-dependent**, exhibiting higher affinity for **open and inactivated states** of the channel compared to the resting state [4]. This property underlies its **use-dependent** or **frequency-dependent** block, meaning the inhibitory effect is stronger at faster heart rates [4].

Concurrently, disopyramide blocks the **rapid component of the delayed rectifier potassium current (IKr)**, which delays repolarization and increases the action potential duration (APD) [1]. The table below summarizes its primary molecular targets and electrophysiological consequences.

Target	Effect on Current	Impact on Action Potential	Clinical/ECG Correlation
Fast Sodium Channel (Na_v1.5) [1] [2]	↓ Inward Na ⁺ current (I _{Na})	↓ Rate of depolarization (Phase 0 slope) [1] [2]	↓ Conduction velocity; widened QRS complex [5]
Potassium Channel (K_v11.2, hERG) [1]	↓ Delayed rectifier K ⁺ current (I _{Kr})	↑ Action Potential Duration (APD) [1]	Prolonged QT interval [1] [2]
Various Muscarinic Receptors [2] [3]	Anticholinergic (vagolytic) effect	-	Tachycardia; dry mouth, urinary retention, constipation [1] [2]

The following diagram illustrates the multi-target mechanism of **disopyramide phosphate** on a cardiac myocyte action potential, highlighting its combined sodium channel, potassium channel, and anticholinergic effects.



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Disopyramide's multi-target mechanism on cardiac electrophysiology.

Experimental Protocols for Mechanistic Study

To investigate disopyramide's mechanism, several established experimental methodologies are employed, each providing distinct insights into its channel interactions and kinetic properties.

Single-Channel Recording for Sodium Channel Kinetics

This technique is used to characterize the state-dependent binding and unblocking kinetics of disopyramide to individual sodium channels [4].

- **Cell Preparation:** Use freshly isolated or cultured adult **rabbit ventricular myocytes** [4].
- **Electrophysiology:** Employ the **cell-attached or inside-out patch-clamp configuration**. To study kinetics in detail, channels can be modified with pyrethrin toxins (e.g., deltamethrin) to slow inactivation and deactivation, allowing for clearer observation of drug-binding events [4].
- **Drug Application:** Apply disopyramide (e.g., 100 μ M) to the bathing solution [4].
- **Data Analysis:**
 - Compare **mean open time** and **closed time** histograms before and after drug application. Disopyramide significantly reduces mean open time [4].

- Analyze **open channel noise** at repolarization potentials (e.g., -80 mV to -100 mV) to detect fast block/unblock events [4].
- Calculate the **association rate constant** ($\approx 10 \times 10^6/\text{M}/\text{sec}$ at -20 mV) from the change in open probability [4].

Clinical Electrophysiology (EP) Study

EP studies validate the drug's mechanism in a translational human context, particularly for assessing its effect on reentrant circuits [6].

- **Subject Population:** Patients with inducible **atrioventricular (AV) reentrant tachycardia** involving an accessory pathway [6].
- **Protocol:** Perform a baseline EP study to measure parameters like the **ventricular paced cycle length inducing ventriculoatrial (VA) block**. Administer oral **disopyramide phosphate** (e.g., 200 mg every 6 hours) and repeat the study after steady-state is reached [6].
- **Key Metrics:**
 - **Retrograde accessory pathway conduction:** Disopyramide significantly increases the cycle length for VA block, indicating conduction depression [6].
 - **AV node refractory period:** The drug increases the atrial paced cycle length producing AV block [6].
 - **Tachycardia inducibility:** The primary efficacy endpoint is the inability to induce or sustain tachycardia post-treatment [6].

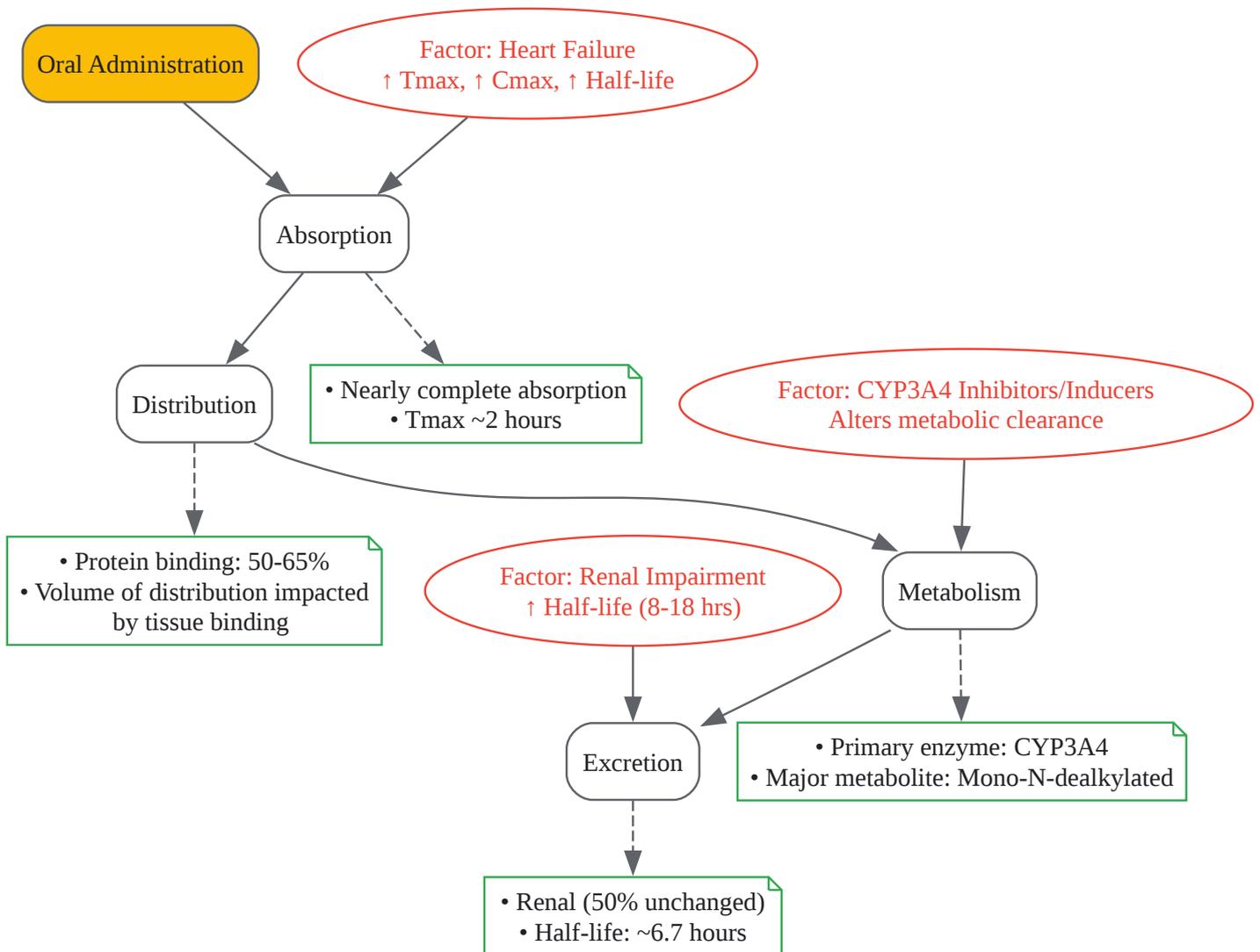
Pharmacokinetics & Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development and dosing regimen design. Key pharmacokinetic parameters are summarized below.

Parameter	Value/Description	Clinical & Experimental Implications
Bioavailability [7]	High (nearly complete)	Predictable systemic exposure after oral dosing.
Protein Binding [2] [3]	50-65% (Concentration-dependent)	Free drug concentration is complex to predict; monitoring total plasma levels may be insufficient.

Parameter	Value/Description	Clinical & Experimental Implications
Therapeutic Plasma Range [2] [3]	2 - 4 µg/mL (free base)	Target for therapeutic drug monitoring (TDM).
Metabolism [1] [5]	Hepatic, primarily via CYP3A4	Potential for drug interactions with CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., verapamil, ketoconazole).
Elimination Half-Life [2] [3]	6.7 hrs (range 4-10 hrs) in healthy adults; Prolonged in renal/hepatic impairment & heart failure.	Dosing interval adjustment required in special populations.
Excretion [7] [2]	Renal (~50% as unchanged drug)	Dose must be reduced in patients with renal dysfunction.

The following workflow maps the key ADME processes and major factors influencing disopyramide's pharmacokinetics, which is critical for preclinical and clinical development.



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Key ADME processes and influencing factors for disopyramide.

Research & Development Considerations

For professionals in drug development, several specific properties of disopyramide are noteworthy.

- **Specialized Indications:** While approved for ventricular arrhythmias, disopyramide has an important **off-label use in hypertrophic obstructive cardiomyopathy (HOCM)** due to its potent **negative**

inotropic effect, which reduces the left ventricular outflow tract gradient [1] [5]. It is also a drug of choice for **vagally-mediated atrial fibrillation** due to its anticholinergic properties [1].

- **Toxicity and Proarrhythmic Potential:** As a Class Ia drug, disopyramide carries a risk of **torsades de pointes** due to QT prolongation and is associated with **negative inotropy** that can precipitate heart failure [1] [2] [5]. Furthermore, the CAST trial showed that some antiarrhythmics can increase mortality in certain patient populations, confining disopyramide's use largely to life-threatening arrhythmias [2] [3].
- **Managing Anticholinergic Effects:** The significant anticholinergic side effects (e.g., dry mouth, urinary retention) can limit tolerability. Co-administration of **pyridostigmine** (a cholinesterase inhibitor) has been shown in clinical practice to mitigate these side effects without compromising antiarrhythmic efficacy, offering a strategy to improve patient adherence [1] [5].

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